(3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine
Overview
Description
(3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorophenyl group in this compound adds unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic substitution reactions. For example, the reaction of a piperidine derivative with a fluorobenzyl halide under basic conditions can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced or modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of piperidinone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: It can be used as a probe to study biological systems, particularly those involving neurotransmitter pathways.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors, potentially modulating neurotransmitter activity. This can lead to various physiological effects, making it a candidate for drug development .
Comparison with Similar Compounds
- (3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine
- (3S)-1-[(2-Bromophenyl)methyl]piperidin-3-amine
- (3S)-1-[(2-Methylphenyl)methyl]piperidin-3-amine
Uniqueness:
Biological Activity
(3S)-1-[(2-Fluorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a 2-fluorobenzyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
Property | Details |
---|---|
Molecular Formula | CHFN |
Molecular Weight | 197.26 g/mol |
Structural Features | Piperidine ring with a 2-fluorobenzyl substituent |
Functional Groups | Primary amine, aromatic fluorine |
The presence of the fluorine atom in the aromatic ring is crucial for enhancing the compound's biological activity and chemical reactivity, making it a significant candidate in drug development.
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound has shown potential as an antagonist or agonist at specific receptors, influencing neurotransmission and pain perception pathways. Its mechanism includes:
- Receptor Binding : The fluorophenyl group increases binding affinity to target receptors.
- Enzyme Interaction : The primary amine functionality allows for interactions with enzymes, potentially affecting metabolic pathways.
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the piperidine structure can significantly influence the biological activity of related compounds. For instance, substituting different groups on the piperidine ring alters receptor affinity and metabolic stability. A comparative analysis is shown in the table below:
Compound | Receptor Affinity (pK) | Biological Activity |
---|---|---|
This compound | 7.40 (5-HT) | Antagonist effect on serotonin receptors |
(3R)-1-[2,6-Difluorophenyl)methyl]piperidin-3-amine | 8.36 (5-HT) | Altered pharmacokinetics |
N-(2-Fluorophenyl)methylpiperidin-3-amines | 6.52 (D) | Reduced potency |
These findings indicate that the specific arrangement and presence of fluorine atoms contribute significantly to the compound's pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antagonistic Effects : A study found that derivatives similar to this compound exhibited antagonistic effects on serotonin receptors with nanomolar K values, indicating strong receptor binding and potential therapeutic applications in psychiatric disorders .
- Metabolic Stability : Research highlighted that modifications to the piperidine ring could enhance metabolic stability, which is critical for developing effective drugs .
- In Vitro Studies : In vitro tests demonstrated that compounds derived from this scaffold displayed significant antimicrobial activities against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Properties
IUPAC Name |
(3S)-1-[(2-fluorophenyl)methyl]piperidin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZXDUNOKGHEME-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.